1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]-
Description
This compound (CAS 61499-34-1) belongs to the indene-dione family, characterized by a fused bicyclic structure with two ketone groups. The pentafluorophenyl substituent at the methylene position introduces strong electron-withdrawing effects, significantly altering its electronic and physicochemical properties compared to non-fluorinated analogs. Its molecular formula is C₁₆H₅F₅O₂, with a calculated molecular weight of 336.21 g/mol .
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5F5O2/c17-10-8(11(18)13(20)14(21)12(10)19)5-9-15(22)6-3-1-2-4-7(6)16(9)23/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFKBKIZVGIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=C(C(=C3F)F)F)F)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398777 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61499-34-1 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis from Substituted Phthalates
The most widely reported method involves a two-step sequence: (1) condensation of substituted phthalates with malonate esters and (2) hydrolysis-decarboxylation to yield the indene-dione core. For the target compound, this approach requires a pentafluorophenyl-substituted phthalate precursor.
In a representative procedure (Scheme 1), dimethyl pentafluorophenyl phthalate reacts with diethyl malonate in N-methylpyrrolidone (NMP) under basic conditions (e.g., sodium methoxide) at 60–100°C for 15–20 hours, forming a substituted malonate intermediate. Subsequent hydrolysis with 3 M sulfuric acid at 90–100°C induces decarboxylation, yielding the final product. This method achieved yields of 79–82% in analogous systems (e.g., 5-methoxy derivatives).
Table 1: Optimization of Condensation-Hydrolysis-Decarboxylation
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | NMP, DMF, or DMSO | 75–82 |
| Base | NaOCH₃, K₂CO₃, or NaOH | 70–85 |
| Hydrolysis Acid | H₂SO₄ (3 M) | 80–90 |
| Temperature | 90–100°C (hydrolysis) | — |
Key advantages include scalability and compatibility with diverse substituents. However, sourcing pentafluorophenyl-modified phthalates remains a bottleneck, as commercial availability is limited.
Palladium-Catalyzed Isocyanide Insertion
C–C Bond Formation via tert-Butyl Isocyanide
Palladium-catalyzed insertion of tert-butyl isocyanide (183 ) into aryl halides offers a modular route to indene-diones. Starting from 1-(2-bromophenyl)-2-(pentafluorophenyl)ethan-1-one (184 ), isocyanide insertion at 80–120°C in tetrahydrofuran (THF) with Pd(OAc)₂ as a catalyst forms a C–C bond, followed by acidic hydrolysis to yield the target compound.
This method tolerates electron-deficient aryl groups, making it ideal for pentafluorophenyl incorporation. Reported yields for analogous systems range from 61% to 75%.
Mechanistic Insights :
- Oxidative addition of Pd(0) to the aryl halide.
- Isocyanide insertion into the Pd–C bond, forming a palladium-acylium intermediate.
- Reductive elimination to generate the fused indene-dione framework.
Diazonium Salt Coupling and Cyclization
Cyclization of Diazonium Intermediates
Reaction of indene-dione precursors with pentafluorophenyldiazonium salts (170 ) enables direct aryl group introduction. For example, treatment of 1,3-indanedione with in situ-generated pentafluorophenyldiazonium chloride in ethanol at 0–5°C forms an azo intermediate, which undergoes cyclization upon heating (80°C, piperidine catalyst) to afford the target compound.
Table 2: Diazonium Cyclization Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Diazonium Salt | Pentafluorophenyldiazonium chloride | 65–70 |
| Catalyst | Piperidine | 70–75 |
| Solvent | Ethanol or THF | 60–68 |
This method’s versatility is offset by the instability of diazonium salts, necessitating low-temperature handling.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 1H-Indene-1,3(2H)-dione, 2-[(Pentafluorophenyl)Methylene]-
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Condensation-Hydrolysis | 75–82 | High | Moderate |
| Palladium-Catalyzed Insertion | 61–75 | Moderate | High |
| Diazonium Cyclization | 65–70 | Low | Low |
The condensation-hydrolysis method is optimal for industrial-scale production due to its high yields and solvent recovery systems. In contrast, palladium-catalyzed routes offer superior regioselectivity for complex analogs.
Chemical Reactions Analysis
Knoevenagel Condensation
The compound is synthesized via a Knoevenagel condensation between 1H-indene-1,3(2H)-dione and pentafluorobenzaldehyde. This reaction is catalyzed by bases such as sodium acetate or piperidine in ethanol under reflux conditions .
General Procedure :
-
Reactants :
-
1H-Indene-1,3(2H)-dione (1 mmol)
-
Pentafluorobenzaldehyde (1–2 mmol)
-
-
Conditions :
Mechanism :
-
The reaction proceeds via deprotonation of the active methylene group in indane-1,3-dione, forming an enolate.
-
The enolate attacks the carbonyl carbon of pentafluorobenzaldehyde, followed by dehydration to form the α,β-unsaturated diketone .
Substituent Effects
The electron-withdrawing pentafluorophenyl group enhances the compound’s electrophilicity, enabling further functionalization:
Reaction Optimization Data
Key parameters influencing reaction efficiency:
Spectral Characterization
The compound’s structure is confirmed via:
Biological Activity
1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- (CAS No. 61499-34-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structure of this compound, characterized by the presence of a pentafluorophenyl group and a dione moiety, imparts various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 1H-Indene-1,3(2H)-dione derivatives often involves reactions such as the Knoevenagel condensation, which allows for the introduction of various aryl groups. The pentafluorophenyl substituent enhances the compound's lipophilicity and biological activity. The molecular formula is , and it exhibits notable structural features that contribute to its reactivity and interaction with biological targets .
Antitumor Activity
Research indicates that derivatives of 1H-Indene-1,3(2H)-dione exhibit significant antitumor properties. A study demonstrated that certain analogs showed potent inhibitory effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains. The presence of fluorine atoms in the pentafluorophenyl group is believed to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death .
Enzyme Inhibition
One of the prominent biological activities associated with 1H-Indene-1,3(2H)-dione is its ability to inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This property suggests potential applications in treating hyperpigmentation disorders .
Case Studies
- Case Study 1 : A derivative of 1H-Indene-1,3(2H)-dione was synthesized and tested for its antitumor activity against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Case Study 2 : Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacterial strains.
The biological activity of 1H-Indene-1,3(2H)-dione can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Interaction : By binding to active sites on enzymes like tyrosinase, it effectively inhibits their function.
- Membrane Disruption : The lipophilic nature of the pentafluorophenyl group allows for better integration into cellular membranes, disrupting their integrity.
Comparative Analysis
The following table summarizes the biological activities of 1H-Indene-1,3(2H)-dione compared to other similar compounds:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 1H-Indene-1,3(2H)-dione | High | Moderate | Yes |
| Indanone | Moderate | Low | Yes |
| Donepezil | High | None | Yes |
Scientific Research Applications
Biochemical Applications
1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- exhibits significant biochemical activity due to its ability to interact with various enzymes and proteins.
Case Studies
- Oxidoreductase Inhibition : Studies have shown that this compound can inhibit specific oxidoreductases by forming transient complexes that alter enzyme activity.
- Antioxidant Activity : Research indicates that derivatives of this compound may exhibit antioxidant properties, making them potential candidates for therapeutic applications in oxidative stress-related diseases.
Synthetic Routes
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]- typically involves:
- Knoevenagel Condensation : The reaction between 1H-indene-1,3(2H)-dione and pentafluorobenzaldehyde under basic conditions (e.g., sodium hydroxide or potassium carbonate) yields the target compound with high efficiency.
| Reaction Step | Reagents Used | Conditions |
|---|---|---|
| Condensation | Pentafluorobenzaldehyde + Base | Ethanol or Methanol solvent |
Industrial Applications
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up laboratory synthesis. This includes optimizing reaction conditions for yield and purity, alongside purification techniques such as recrystallization or chromatography.
The unique structure of 1H-Indene-1,3(2H)-dione derivatives suggests various pharmacological activities:
- Antimicrobial Properties : Some studies have indicated potential antimicrobial effects against specific pathogens.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways presents opportunities for developing anti-inflammatory drugs.
Comparison with Similar Compounds
Electronic and Reactivity Profiles
- Electron-Withdrawing Groups: The pentafluorophenyl group in the target compound lowers the HOMO energy, reducing susceptibility to electrophilic attack and enhancing thermal stability. This contrasts with the electron-donating dimethylamino group in CAS 21889-13-4, which raises HOMO energy, increasing reactivity in charge-transfer reactions .
- Lipophilicity: Fluorinated analogs exhibit higher logP values (e.g., estimated logP ≈ 4.5 for the target) compared to non-fluorinated derivatives (e.g., logP = 4.15 for CAS 34200-53-8 ), making them suitable for hydrophobic environments.
Physicochemical Properties
- Solubility: The dimethylamino-substituted derivative (CAS 21889-13-4) demonstrates improved solubility in polar solvents like methanol due to its amino group, whereas the pentafluorophenyl analog is more soluble in non-polar solvents .
- Thermal Stability : Halogenated derivatives (e.g., chloro- and bromo-substituted compounds) show enhanced thermal stability, with decomposition temperatures exceeding 250°C, as observed in pesticide intermediates .
Analytical and Application Differences
- HPLC Retention: Fluorinated compounds like the target exhibit longer retention times in reverse-phase HPLC due to increased hydrophobicity, whereas dimethylamino-substituted analogs elute earlier .
- Biological Activity: Chlorophenyl and bromophenyl derivatives are linked to pesticidal activity (e.g., indenanofan ), while the pentafluorophenyl variant’s applications remain underexplored but may include materials science due to its stability .
Research Findings and Computational Insights
- Density Functional Theory (DFT): Studies using hybrid functionals (e.g., Becke’s exchange-correlation functional ) predict that the pentafluorophenyl group induces a 0.3–0.5 eV reduction in HOMO-LUMO gap compared to non-fluorinated analogs, aligning with experimental observations of reduced reactivity .
- Synthetic Feasibility : Derivatives with electron-withdrawing groups (e.g., pentafluorophenyl) require harsher reaction conditions (e.g., elevated temperatures) for synthesis compared to electron-rich analogs .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 1H-Indene-1,3(2H)-dione derivatives with fluorinated substituents?
Methodological Answer:
Synthesis typically involves a condensation reaction between a fluorinated aromatic aldehyde (e.g., pentafluorobenzaldehyde) and 1H-indene-1,3(2H)-dione. Key parameters include:
- Catalysts: Use Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance electrophilicity of the carbonyl group .
- Temperature: Reactions often proceed at 80–100°C under reflux to ensure complete conversion .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .
- Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products .
Advanced: How can spectroscopic techniques resolve structural ambiguities in fluorinated indene-dione derivatives?
Methodological Answer:
- NMR Analysis: ¹⁹F NMR is essential to confirm the presence and position of fluorine atoms. Coupling patterns in ¹H NMR distinguish between ortho, meta, and para substituents .
- X-ray Crystallography: Single-crystal diffraction (e.g., using synchrotron sources) resolves stereochemical uncertainties, such as E/Z isomerism in the methylene group .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas, particularly for isotopes like ¹³C or ¹⁵N in labeled analogs .
Basic: What reactivity patterns are observed when this compound undergoes oxidation or reduction?
Methodological Answer:
- Oxidation: The indene-dione core is resistant to mild oxidants (e.g., KMnO₄), but strong oxidants like CrO₃ may cleave the conjugated system, forming carboxylic acids .
- Reduction: NaBH₄ selectively reduces the exocyclic double bond, while LiAlH₄ reduces both the carbonyl and double bond, yielding diols .
- Fluorine Stability: The pentafluorophenyl group remains inert under most conditions, preserving electronic effects .
Advanced: How does the pentafluorophenyl group influence electronic properties and bioactivity?
Methodological Answer:
- Electronic Effects: Fluorine’s electronegativity increases the compound’s electron-deficient character, enhancing π-π stacking with aromatic residues in biological targets .
- Lipophilicity: LogP values (calculated via XlogP3) increase by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Binding Affinity: Fluorine’s van der Waals radius optimizes steric fit in hydrophobic pockets, as shown in docking studies with cytochrome P450 enzymes .
Advanced: What computational tools are effective for modeling the compound’s electronic structure and reaction pathways?
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software predicts frontier molecular orbitals (HOMO/LUMO) to explain charge-transfer interactions .
- Molecular Dynamics (MD): Simulations in explicit solvent (e.g., water/ethanol) model aggregation behavior, critical for formulation studies .
- Reactivity Pathways: Transition state analysis (e.g., using QM/MM) identifies energy barriers for cycloaddition or nucleophilic substitution .
Basic: How can researchers address contradictions in reported bioactivity data for fluorinated indene-diones?
Methodological Answer:
- Assay Standardization: Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number to minimize variability .
- Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in IC₅₀ values .
- Statistical Analysis: Apply factorial design (e.g., ANOVA) to isolate bioactive contributions of fluorine vs. core structure .
Advanced: What challenges arise in crystallizing fluorinated indene-diones for X-ray studies?
Methodological Answer:
- Crystal Packing: Fluorine’s small size disrupts hydrogen-bond networks; use co-crystallization agents (e.g., crown ethers) to stabilize lattices .
- Disorder Issues: Partial occupancy of fluorine atoms requires high-resolution data (≤0.8 Å) and refinement tools like SHELXL .
Basic: How does the compound’s solubility profile impact formulation for in vivo studies?
Methodological Answer:
- Solubility Enhancers: Use cyclodextrins or lipid-based carriers to improve aqueous solubility (<0.1 mg/mL in PBS) .
- pH Adjustment: Ionize the dione moiety (pKa ~4.5) in buffered solutions (pH 7.4) to enhance solubility .
Advanced: What degradation pathways dominate under accelerated stability conditions?
Methodological Answer:
- Photodegradation: UV exposure induces radical formation at the methylene group; use LC-MS to identify quinone-like oxidation products .
- Hydrolysis: The dione ring hydrolyzes in acidic conditions (pH <3), forming phthalic acid derivatives. Stabilize with antioxidants (e.g., BHT) .
Advanced: How can green chemistry principles be applied to scale-up synthesis?
Methodological Answer:
- Solvent Recycling: Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce waste .
- Catalytic Efficiency: Immobilize catalysts (e.g., silica-supported H₂SO₄) for reuse over 10+ cycles without yield loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
